MFCD18316556

Description

Contextualization within Pyrimidine (B1678525) and Benzoic Acid Derivatives Research

4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid is a hybrid molecule that incorporates the structural features of both pyrimidine and benzoic acid. The pyrimidine core is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. rsc.orghumanjournals.com This scaffold is of immense biological importance as it forms the basis for the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). humanjournals.comtandfonline.comwjahr.com Consequently, pyrimidine derivatives are a major focus in medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities. rsc.orggsconlinepress.comresearchgate.net

The benzoic acid portion of the molecule is a simple aromatic carboxylic acid that serves as a common building block in the synthesis of a variety of products, including dyes and pharmaceuticals. ontosight.aiontosight.ai Derivatives of benzoic acid are recognized for their own range of biological effects, such as antimicrobial and anti-inflammatory properties. ontosight.ailupinepublishers.com The combination of a pyrimidine ring and a benzoic acid moiety in a single structure, such as in 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid, creates a compound with potential for unique chemical properties and biological activities, drawing interest from researchers in pharmaceutical and materials science. ontosight.aicymitquimica.com

Significance in Heterocyclic Chemistry and Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are a cornerstone of organic chemistry. wjahr.com Pyrimidines are a prominent class within this group. wjahr.comsjomr.org.in The synthesis of pyrimidine derivatives is a dynamic area of research, with numerous methods developed to create diverse molecular architectures. rsc.orgtandfonline.com These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. humanjournals.comtandfonline.com

The structure of 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid makes it a valuable intermediate or building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acid chlorides, allowing for the construction of more complex molecules. nih.gov Similarly, the dihydroxy-substituted pyrimidine ring offers sites for further chemical modification. The synthetic versatility of such scaffolds allows chemists to generate large libraries of structurally diverse compounds for screening in drug discovery programs. sjomr.org.inresearchgate.net The presence of both a hydrogen-bond donating and accepting pyrimidine ring and a carboxylic acid group suggests its potential use in developing supramolecular assemblies and coordination polymers. cymitquimica.com

Overview of Research Trajectories for Related Chemical Scaffolds

Research into pyrimidine-based molecules is extensive and continues to grow, driven by their proven therapeutic potential. tandfonline.comgsconlinepress.com Many clinically approved drugs feature a pyrimidine core. tandfonline.comresearchgate.net Current research trajectories for related scaffolds focus on several key areas of human health.

Anticancer Agents: A significant portion of research is dedicated to developing pyrimidine derivatives as anticancer drugs. tandfonline.comgsconlinepress.com These compounds can act through various mechanisms, such as inhibiting kinases (e.g., EGFR, VEGFR-2), interfering with DNA replication, or inducing apoptosis (programmed cell death). tandfonline.comontosight.ai For instance, certain pyrimidine-based compounds have shown potent activity against breast, lung, and prostate cancer cell lines. tandfonline.comgsconlinepress.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Pyrimidine derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. ontosight.airesearchtrend.net Research in this area focuses on synthesizing novel analogs that can overcome resistance mechanisms. researchtrend.net

Anti-inflammatory Drugs: Pyrimidine analogs have a history of use as anti-inflammatory agents. rsc.orggsconlinepress.com Research is ongoing to discover new derivatives that can modulate inflammatory pathways, potentially offering new treatments for chronic inflammatory diseases. rsc.orggsconlinepress.com

Antiviral Therapies: As core components of nucleic acids, pyrimidines are a natural target for antiviral drug design. humanjournals.com Many antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base to disrupt viral replication. humanjournals.com

The tables below summarize the diverse applications and research findings for compounds structurally related to 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid.

Table 1: Biological Activities of Related Pyrimidine Derivatives

| Biological Activity | Target/Mechanism of Action | Example Compound Class | Reference(s) |

|---|---|---|---|

| Anticancer | Inhibition of EGFR, VEGFR-2, PI3K | 4-Amino-Substituted Tetrahydrobenzo tandfonline.comgsconlinepress.comthieno[2,3-d]pyrimidines | tandfonline.com |

| Anticancer | Inhibition of Thymidylate Synthase (TS) | N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazides | researchgate.net |

| Anticancer | Apoptosis Induction, Topo II Inhibition | Thieno[2,3-d] pyrimidine derivatives | gsconlinepress.com |

| Anti-inflammatory | p38α MAP kinase inhibition | Pyrazolo-pyrimidine derivatives | gsconlinepress.com |

| Antimicrobial | Disruption of cell wall synthesis or metabolic pathways | Benzoic acid derivatives with pyrimidine rings | ontosight.ai |

Table 2: Compound Names Mentioned

| Compound Name | Structure Class |

|---|---|

| 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid | Pyrimidine-Benzoic Acid Hybrid |

| Uracil | Pyrimidine |

| Thymine | Pyrimidine |

| Cytosine | Pyrimidine |

| 4-Amino-Substituted Tetrahydrobenzo tandfonline.comgsconlinepress.comthieno[2,3-d]pyrimidines | Fused Pyrimidine |

| N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazides | Pyrimidine Derivative |

| Thieno[2,3-d] pyrimidine derivatives | Fused Pyrimidine |

| Pyrazolo-pyrimidine derivatives | Fused Pyrimidine |

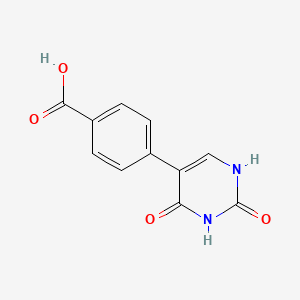

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJDIAJZJGCIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,4 Dihydroxypyrimidin 5 Yl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid reveals several logical disconnections. The primary disconnection breaks the bond between the pyrimidine (B1678525) ring and the benzoic acid moiety. This suggests a synthetic strategy involving the coupling of a pre-functionalized pyrimidine derivative with a benzoic acid derivative. A key intermediate in this approach would be a 5-halopyrimidine, which could then undergo a cross-coupling reaction with a suitably activated benzoic acid, such as a boronic acid derivative, via a Suzuki coupling.

Another viable retrosynthetic pathway involves the construction of the pyrimidine ring onto a benzoic acid scaffold. This approach would start with a precursor already containing the benzoic acid group, to which the pyrimidine ring is then formed in a subsequent cyclization step. This strategy often involves the condensation of a three-carbon unit with an amidine or urea (B33335) derivative.

Classical Synthetic Routes

Multi-step Reaction Sequences

Classical syntheses of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid and its analogs often involve multi-step reaction sequences. One common method begins with the synthesis of a substituted pyrimidine ring, followed by its attachment to the benzoic acid moiety. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be synthesized and then halogenated to introduce a reactive handle at the 5-position. This halogenated intermediate can then be coupled with a benzoic acid derivative.

A representative multi-step synthesis might involve the following general steps:

Formation of a pyrimidine precursor: This can be achieved through the condensation of a 1,3-dicarbonyl compound with urea or a related compound. bu.edu.eg

Functionalization of the pyrimidine ring: This often involves halogenation at the 5-position to create a reactive site for subsequent coupling reactions.

Cross-coupling reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to link the pyrimidine and benzoic acid fragments.

Final modifications: This may include deprotection steps or functional group interconversions to yield the final product.

For example, a related synthesis involves the reaction of 4,6-dihydroxy-2-mercaptopyrimidine with methyl 4-(bromomethyl)benzoate. bslonline.org This is followed by chlorination and subsequent reactions to build the final molecule. bslonline.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Factors such as solvent, temperature, catalyst, and stoichiometry of reactants are systematically varied to find the most efficient protocol. For instance, in multi-component reactions for the synthesis of pyrimidine derivatives, the choice of solvent and temperature can significantly impact the reaction outcome. researchgate.net Acetic acid has been shown to be a superior solvent in some cases, and reflux conditions often lead to higher yields compared to room temperature reactions. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 5 | 65 |

| 2 | Acetic Acid | Reflux | 3 | 85 |

| 3 | DMF | 100 | 6 | 72 |

| 4 | Acetic Acid | Room Temp | 3 | 12 |

| 5 | Acetic Acid | Reflux | 3 | 58 |

| This table is a generalized representation based on common optimization studies in pyrimidine synthesis and does not represent the specific synthesis of MFCD18316556. researchgate.net |

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netrasayanjournal.co.in

Catalyst Development for Environmentally Benign Syntheses

A key aspect of green chemistry is the development and use of efficient and recyclable catalysts. For the synthesis of pyrimidine derivatives and related heterocycles, various green catalysts have been explored. These include:

Acid-treated montmorillonite (B579905) clays: These are low-cost, readily available materials that can act as heterogeneous catalysts in acylation reactions, which are relevant to the synthesis of precursors. academie-sciences.fr

Heteropolyacids: Phosphotungstic acid (HPW) has been used as a green and economical catalyst for three-component reactions to synthesize heterocyclic compounds, offering high yields and short reaction times under microwave irradiation. beilstein-journals.org

Ionic liquids: These have been employed as recyclable catalysts and solvents in the synthesis of pyrazolopyrimidine derivatives, leading to enhanced reaction rates and higher yields. researchgate.net

Nanocatalysts: Modified ZnO nanoparticles have been used in one-pot multicomponent syntheses of pyrimidine derivatives under solvent-free conditions. rasayanjournal.co.in

The use of such catalysts often allows for milder reaction conditions and easier product isolation, contributing to a more sustainable synthetic process.

Solvent-Free or Aqueous-Phase Synthetic Strategies

Minimizing or eliminating the use of volatile organic solvents is another cornerstone of green chemistry. Several strategies have been developed to achieve this in the synthesis of pyrimidine-containing compounds.

Solvent-free reactions: Performing reactions in the absence of a solvent, often with mechanical grinding (mechanochemistry) or under microwave irradiation, can lead to cleaner reactions, higher yields, and simpler work-up procedures. rasayanjournal.co.in The "Grindstone Chemistry Technique" is one such example used for synthesizing dihydropyrimidinones. rasayanjournal.co.in

Aqueous-phase synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Schotten-Baumann reaction, for instance, can be performed in an aqueous environment at room temperature for the synthesis of benzoic acid derivatives. brazilianjournals.com.br Microwave-assisted synthesis in water has also been shown to be a rapid and efficient method for preparing hydrazide derivatives of 4-hydroxybenzoic acid. chemmethod.comchemmethod.com One-pot multicomponent reactions for synthesizing tetrahydropyrimido[4,5-d]pyrimidine-diones have been successfully carried out in refluxing water. rsc.org

These green approaches not only reduce the environmental impact of chemical synthesis but also often offer economic advantages through reduced solvent costs and waste disposal.

Advanced Synthetic Strategies

Advanced synthetic strategies for molecules like 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid focus on efficiency, selectivity, and the ability to introduce structural diversity. These approaches often leverage modern catalytic methods to construct the key biaryl linkage.

Total Synthesis Approaches

While a specific total synthesis for 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid (MFCD18316556) is not extensively documented in the public domain, a highly plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach is widely used for the synthesis of 5-arylpyrimidines. acs.orgbenthamscience.comlibretexts.org

A proposed retrosynthetic analysis breaks down the target molecule into two key precursors: a 5-halopyrimidine derivative (such as 5-iodouracil) and a suitably functionalized arylboronic acid (4-carboxyphenylboronic acid).

Proposed Synthetic Route via Suzuki-Miyaura Coupling:

The primary strategy would involve the coupling of a 5-halouracil, such as 5-iodouracil (B140508), with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base.

Key Precursors and their Synthesis:

5-Iodouracil: This is a commercially available starting material. It can also be synthesized by the iodination of uracil (B121893).

4-Carboxyphenylboronic Acid: This precursor can be prepared through methods such as the oxidation of 4-tolylboronic acid or via Grignard reaction of 4-bromobenzoic acid followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. researchgate.netgoogle.comthieme-connect.com

Reaction Conditions for Suzuki-Miyaura Coupling:

The success of the Suzuki-Miyaura coupling for this system is dependent on the reaction conditions. Challenges can arise from the low reactivity of unprotected 5-halouracils. nih.gov To overcome this, protection of the uracil hydroxyl groups, for instance as di-tert-butoxy or trimethylsilyl (B98337) ethers, can be employed to enhance solubility and reactivity. nih.govrsc.org However, direct coupling of unprotected 5-iodouracil has also been reported under specific conditions. researchgate.netnih.gov

A variety of palladium catalysts and ligands can be utilized. Common catalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladium-phosphine complexes. organic-chemistry.org The choice of base is also critical, with common options being Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. libretexts.org The reaction is typically carried out in a solvent system that can accommodate both the organic and aqueous components, such as a mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water. benthamscience.com

Table 1: Proposed Suzuki-Miyaura Coupling for the Synthesis of 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 5-Iodouracil (or protected derivative) | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or DMF/H₂O | 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid |

Following the coupling reaction, a deprotection step would be necessary if protecting groups were used on the uracil moiety to yield the final product.

Chemo- and Regioselective Functionalization

The pyrimidine ring is susceptible to various functionalization reactions. Chemo- and regioselective modifications are crucial for building complex molecules and are particularly relevant for the synthesis of precursors to 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid or for its further derivatization.

Directed Metalation:

Directed metalation is a powerful tool for the regioselective functionalization of uracil and its derivatives. The use of strong bases can lead to deprotonation at specific positions of the pyrimidine ring, which can then be quenched with an electrophile.

C5-Functionalization: In the absence of certain directing groups, metalation of uracil derivatives with reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) typically occurs at the C5 position. acs.orgnih.govresearchgate.net This allows for the introduction of various substituents at this position.

C6-Functionalization: The regioselectivity can be switched to the C6 position by using a Lewis acid, such as MgCl₂, in conjunction with a zincating agent like TMP₂Zn·2LiCl·2MgCl₂. acs.orgnih.govresearchgate.netacs.org The Lewis acid is thought to coordinate to the C4-carbonyl group, directing the metalation to the adjacent C6 position. acs.org

Halogen-Metal Exchange:

For precursors like 5-halouracils, a halogen-metal exchange can be performed to generate a nucleophilic pyrimidine species. For instance, reacting 5-iodouracil with i-PrMgCl·LiCl can generate a magnesiated uracil at the C5 position, which can then react with various electrophiles. rsc.orgorganic-chemistry.org This provides an alternative to direct C-H metalation for functionalizing the C5 position.

Table 2: Regioselective Functionalization Strategies for the Uracil Ring

| Position | Method | Reagent | Resulting Intermediate | Subsequent Reaction |

| C5 | Direct Metalation | TMPMgCl·LiCl | 5-Magnesiated uracil | Quenching with electrophiles |

| C6 | Directed Metalation | TMP₂Zn·2LiCl·2MgCl₂ | 6-Zincuracil | Quenching with electrophiles |

| C5 | Halogen-Metal Exchange | i-PrMgCl·LiCl on 5-halouracil | 5-Magnesiated uracil | Quenching with electrophiles |

These selective functionalization methods are instrumental in preparing a wide array of substituted pyrimidines, which can serve as precursors or be used to create analogues of the target molecule.

Stereoselective Synthesis Considerations

The target molecule, 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid (MFCD18316556), is an achiral molecule as it does not possess any stereocenters and is superimposable on its mirror image. Therefore, stereoselective synthesis is not a direct requirement for its preparation.

However, the principles of stereoselective synthesis become highly relevant when considering the synthesis of derivatives or related compounds that are chiral, such as nucleosides incorporating this pyrimidine moiety. The stereoselective synthesis of pyrimidine nucleosides is a well-established field, driven by their importance as antiviral and anticancer agents.

In the context of nucleoside synthesis, stereocontrol is crucial for establishing the correct configuration at the anomeric carbon of the sugar moiety (β-configuration in naturally occurring nucleosides) and at any stereocenters within the sugar ring itself.

Methods for Stereoselective Glycosylation:

Should a chiral derivative of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid, such as a nucleoside, be desired, established methods for stereoselective glycosylation would be employed. These methods often involve the coupling of a silylated pyrimidine base with a protected sugar donor, such as a ribose or deoxyribose derivative, under the influence of a Lewis acid catalyst.

While the core synthesis of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid does not involve stereochemistry, the broader context of pyrimidine chemistry and its applications in drug discovery necessitates an awareness of stereoselective techniques for the synthesis of chiral analogues.

Elucidation of Reaction Mechanisms Involving 4 2,4 Dihydroxypyrimidin 5 Yl Benzoic Acid

Mechanistic Studies of its Formation

The synthesis of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid can be theoretically approached through several synthetic strategies, primarily involving the formation of the carbon-carbon bond between the pyrimidine (B1678525) and benzoic acid moieties.

Detailed Reaction Pathways and Intermediates

A potential pathway could start from a protected 5-bromouracil (B15302) derivative. The hydroxyl groups of the pyrimidine ring are typically protected to prevent side reactions. This protected 5-bromopyrimidine (B23866) can then react with 4-(dihydroxyboryl)benzoic acid (or its ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The catalytic cycle would involve oxidative addition of the palladium complex to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired C-C bond. Deprotection of the hydroxyl and ester groups would then yield the final product.

Alternatively, a Stille coupling using an organotin reagent or a Heck coupling with an acrylic acid derivative followed by oxidation could also be envisioned. The Vilsmeier-Haack reaction, a method for formylating activated aromatic compounds, could potentially be adapted to introduce a formyl group onto a pyrimidine ring, which could then undergo further reactions to form the benzoic acid moiety. rsc.org

Table 1: Plausible Synthetic Reactions for 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Intermediates |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2,4-bis(trimethylsilyloxy)pyrimidine | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Palladium-pyrimidine complex, boronate complex |

| Stille Coupling | 5-Iodo-2,4-dimethoxypyrimidine | Methyl 4-(tributylstannyl)benzoate | Pd(PPh₃)₄ | Organostannane-palladium complex |

Kinetic and Thermodynamic Aspects of Synthetic Steps

The kinetics of the synthetic steps are crucial for optimizing reaction conditions. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition or the transmetalation. The reaction rate is influenced by factors such as the nature of the halogen on the pyrimidine, the palladium ligand, the base, and the solvent.

Reactivity Profiles and Transformation Mechanisms

The reactivity of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid is dictated by the electronic properties of its constituent rings and functional groups.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Moiety

The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. nptel.ac.in The presence of the deactivating carboxylic acid group will direct incoming electrophiles to the positions meta to it (positions 3 and 5 of the benzoic acid ring). The pyrimidinyl group at position 4 would further influence the electron density at these positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2,4-Dihydroxypyrimidin-5-yl)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid |

Nucleophilic Additions/Substitutions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. beilstein-journals.org The presence of the benzoic acid group at the 5-position will influence the reactivity of the pyrimidine ring. Nucleophilic substitution reactions on the pyrimidine ring are common, particularly when a good leaving group is present at the C2, C4, or C6 positions. researchgate.netmdpi.com In the case of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid, the hydroxyl groups are not good leaving groups. However, they can be converted into better leaving groups, such as tosylates or triflates, to facilitate nucleophilic substitution.

Nucleophilic attack can also occur at the carbon atoms of the pyrimidine ring, leading to the formation of Meisenheimer-like intermediates. mdpi.com The presence of activating groups can facilitate these reactions.

Derivatization at Hydroxyl and Carboxylic Acid Functionalities

The hydroxyl and carboxylic acid groups on 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid are prime sites for derivatization.

The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov

The hydroxyl groups on the pyrimidine ring can be alkylated or acylated. Alkylation can be performed using alkyl halides in the presence of a base. Acylation can be achieved using acid chlorides or anhydrides. Derivatization of phenolic and carboxylic acid compounds is a common practice for analysis by techniques like GC-MS. nih.gov Enzymatic derivatization, for example using laccase, has also been shown to be an effective method for modifying similar structures. d-nb.info

Table 3: Common Derivatization Reactions

| Functional Group | Reagent | Product Type |

|---|---|---|

| Carboxylic Acid | Methanol, H₂SO₄ | Methyl Ester |

| Carboxylic Acid | SOCl₂, then NH₃ | Amide |

| Hydroxyl Group | Methyl Iodide, K₂CO₃ | Methyl Ether |

| Hydroxyl Group | Acetic Anhydride | Acetyl Ester |

Catalytic Transformations Mediated by or Involving 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid

The catalytic potential of 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid can be explored in two primary domains: as a metal-free organocatalyst and as a ligand or co-catalyst in metal-catalyzed reactions.

The benzoic acid functional group is the primary source of potential organocatalytic activity, functioning as a Brønsted acid catalyst. Simple organic acids like benzoic acid are known to catalyze a variety of reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones. In such reactions, the acid activates an aldehyde component toward nucleophilic attack.

Furthermore, benzoic acid has been studied as an efficient bifunctional organocatalyst. For instance, in the ring-opening polymerization of lactones, it is proposed to operate via a dual activation mechanism. The acidic proton of the carboxylic acid activates the monomer's carbonyl group via hydrogen bonding, while the conjugate base activates the initiating alcohol. This cooperative action is crucial for achieving statistical copolymerization of monomers with different reactivities.

For 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid, the pyrimidine-dione substituent could modulate this inherent catalytic activity. The amide N-H groups and carbonyl oxygens of the uracil (B121893) ring could offer additional hydrogen bonding sites, potentially pre-organizing substrates or stabilizing transition states, thereby enhancing catalytic efficiency or selectivity compared to unsubstituted benzoic acid.

| Potential Reaction Type | Catalytic Role of Benzoic Acid Moiety | Potential Influence of Pyrimidine Moiety | Hypothesized Mechanism |

|---|---|---|---|

| Esterification / Transesterification | Brønsted acid activation of carbonyl | H-bonding to stabilize tetrahedral intermediate | Protonation of carbonyl oxygen, enhancing electrophilicity. |

| Aldol / Mannich Reactions | Brønsted acid activation of aldehyde/imine | Template effect, orienting reactants via H-bonding | Dual activation of both electrophile and nucleophile. |

| Ring-Opening Polymerization | Bifunctional H-bond donor/acceptor | Modulation of acidity (pKa) and steric environment | Monomer activation via H-bonding to carbonyl; initiator activation via conjugate base. |

In the realm of metal-catalyzed reactions, 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid can serve multiple roles, primarily as a specialized ligand.

Directing Group: The carboxylate group is a well-established directing group for regioselective C-H functionalization reactions. For example, palladium-catalyzed ortho-fluorination of benzoic acid substrates proceeds via coordination of the metal to the carboxylate, which then directs the catalytic machinery to the adjacent C-H bond. beilstein-journals.org

Bridging or Chelating Ligand: The molecule possesses multiple coordination sites: the carboxylate group, the pyrimidine ring nitrogens, and the carbonyl oxygens. This allows it to act as a chelating or bridging ligand, forming stable complexes with transition metals. Such coordination could be instrumental in the formation of metal-organic frameworks (MOFs) or in stabilizing catalytically active metal centers. beilstein-journals.org For instance, related pyrimidine-carboxylate ligands have been used to construct copper-based MOFs. beilstein-journals.org

Cooperative Catalysis: The combination of a Brønsted acid and a transition metal can lead to powerful cooperative catalysis. A notable example is the combination of a Pd(0) complex with benzoic acid, which enables complex sequential reactions. rsc.org In a hypothetical scenario, 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid could be part of a similar system, where the benzoic acid moiety acts as a proton shuttle or Brønsted acid co-catalyst, while the pyrimidine end coordinates to the metal, creating an integrated catalytic pocket.

| Metal | Potential Role of Compound | Example Reaction Type | Mechanistic Feature |

|---|---|---|---|

| Palladium (Pd) | Directing Group Ligand | ortho-C-H Arylation/Fluorination | Cyclometalation via carboxylate coordination. beilstein-journals.org |

| Copper (Cu) | Bridging Ligand | MOF Assembly / Heterogeneous Catalysis | Coordination via N,O-donors from pyrimidine and carboxylate. beilstein-journals.org |

| Rhodium (Rh) / Iridium (Ir) | Bifunctional Ligand | Hydrogenation / Transfer Hydrogenation | Metal-ligand bifunctional catalysis involving proton transfer from the COOH group. |

| Nickel (Ni) | Ligand in Cycloadditions | [4+2] Cycloadditions | Stabilization of the Ni(0) catalytic center. williams.edu |

Organocatalytic Applications

Computational Chemistry in Mechanistic Investigation

Due to the complexity of the potential reaction pathways, computational chemistry provides an indispensable tool for investigating the detailed mechanisms. Density Functional Theory (DFT) is a particularly powerful method for this purpose.

Quantum mechanical (QM) calculations are essential for identifying and characterizing the transition states (TS) of proposed reaction steps. For any catalytic cycle involving 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid, a TS analysis would be critical.

In Organocatalysis: For a reaction catalyzed by the benzoic acid moiety, QM calculations could determine the activation energy barrier for the proton transfer step from the carboxylic acid to the substrate. It would also elucidate the geometry of the TS, revealing the extent of bond formation/cleavage and the role of hydrogen bonding from the pyrimidine ring in stabilizing the TS.

In Metal-Catalysis: In a metal-catalyzed C-H activation, DFT calculations could model the transition state for the concerted metalation-deprotonation step, comparing different possible coordination modes of the ligand. The calculated energy barriers would predict the most favorable reaction pathway. Theoretical studies on related metal-catalyzed reactions have successfully used this approach to reveal that the metal ion can activate reactants like azides over nitrile groups by analyzing the stability of intermediate complexes. sioc-journal.cn

A reaction coordinate analysis involves mapping the minimum energy path from reactants to products, passing through all intermediates and transition states. This provides a detailed energetic profile of the entire catalytic cycle.

For a hypothetical reaction catalyzed by 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid, a reaction coordinate analysis would reveal:

The Role of the Catalyst: The analysis would show how the catalyst lowers the activation energies compared to the uncatalyzed reaction. For example, in a bifunctional mechanism, it could quantify the energetic contribution of both the acidic proton and the hydrogen-bonding sites.

Thermodynamic vs. Kinetic Control: By calculating the energies of all intermediates and products, the analysis can predict whether the reaction is under kinetic or thermodynamic control, explaining observed product distributions. DFT studies on the benzoic acid-catalyzed copolymerization of L-lactide and ε-caprolactone have demonstrated how such analysis can explain the statistical nature of the resulting polymer by showing that kinetic and thermodynamic factors for monomer insertion can compensate for each other.

| Computational Method | Objective | Information Gained | Example Application |

|---|---|---|---|

| Transition State Search (e.g., QST2/3, Berny) | Locate the highest energy point on the reaction path. | Activation Energy (ΔG‡), geometry of the activated complex. | Calculating the barrier for proton transfer from the COOH group to a substrate. |

| Intrinsic Reaction Coordinate (IRC) | Confirm a TS connects the correct reactant and product. | Visualization of the reaction path near the transition state. | Verifying the TS for a metal-inserting into a C-H bond. |

| DFT Energy Profile | Map the free energy of the entire catalytic cycle. | Identification of rate-determining step, catalyst resting state, and overall thermodynamics. | Comparing a stepwise vs. concerted mechanism in a cycloaddition reaction. |

| Natural Bond Orbital (NBO) Analysis | Analyze charge distribution and orbital interactions. | Quantification of hydrogen bond strength, Lewis acid-base interactions. | Assessing the interaction between the pyrimidine N-H bonds and a substrate. |

Theoretical and Computational Chemistry Studies on 4 2,4 Dihydroxypyrimidin 5 Yl Benzoic Acid

Electronic Structure Theory and Bonding Analysis

The electronic structure and bonding characteristics of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid could be thoroughly investigated using a variety of computational methods. These studies would provide fundamental insights into the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other species. nih.gov

For 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid, a computational analysis would determine the energies of the HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and indicates the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. kaust.edu.sa

A hypothetical FMO analysis would likely show the HOMO localized on the electron-rich dihydroxypyrimidine ring, while the LUMO might be distributed over the electron-withdrawing benzoic acid moiety.

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | - | Difference in energy between HOMO and LUMO |

(No specific experimental or computational data is available in the searched literature for this compound.)

Electron Density Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is key to understanding its chemical behavior. Computational methods can calculate the electron density and map the molecular electrostatic potential (MEP). The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). google.co.in

For 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid, an MEP map would likely reveal negative potential around the oxygen and nitrogen atoms of the dihydroxypyrimidine and carboxylic acid groups, highlighting these as sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating their propensity for nucleophilic attack or hydrogen bond donation.

Conformation Analysis and Energetic Landscapes

The three-dimensional structure of a molecule, or its conformation, significantly influences its physical and biological properties. 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid possesses rotational freedom around the single bond connecting the pyrimidine (B1678525) and benzoic acid rings.

A conformational analysis would involve systematically rotating this bond and calculating the corresponding energy to map out the potential energy surface. uky.edu This would identify the most stable conformations (energy minima) and the energy barriers for rotation (transition states). Such studies are crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice. researchgate.net It is plausible that planar or near-planar conformations would be among the low-energy structures due to conjugation between the two ring systems.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nuph.edu.ua These predictions are invaluable for validating experimental data and aiding in the structural elucidation of newly synthesized compounds.

By calculating the vibrational frequencies, one can generate a theoretical IR spectrum for 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid. Similarly, theoretical NMR chemical shifts for the ¹H and ¹³C nuclei can be computed. Comparison of these predicted spectra with experimental data, if it were available, would provide strong evidence for the molecule's structure. researchgate.net

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. nih.gov Computational models can simulate the effect of different solvents on the electronic structure, conformation, and spectroscopic properties of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve simulating individual solvent molecules around the solute. These studies would be important for understanding the behavior of the compound in solution, which is relevant for many chemical and biological applications.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. chemscene.com An MD simulation of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid would involve calculating the forces on each atom and solving the equations of motion, allowing the molecule to explore its conformational space. gu.se

This approach provides a more comprehensive understanding of the molecule's flexibility and the interactions between different parts of the molecule. MD simulations are particularly useful for studying how the molecule might bind to a biological receptor, providing insights into the stability of the complex and the key intermolecular interactions involved. nuph.edu.ua

Applications of 4 2,4 Dihydroxypyrimidin 5 Yl Benzoic Acid in Advanced Chemical Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of drug discovery and materials science, focusing on the synthesis and application of cyclic compounds containing atoms of at least two different elements in their rings sciencescholar.ustaylorfrancis.comchemistrydocs.com. The structure of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid is intrinsically suited for serving as a foundational scaffold in the synthesis of more complex heterocyclic systems bu.edu.egnptel.ac.in.

The pyrimidine (B1678525) ring is a key feature in a multitude of biologically active compounds and can be a starting point for creating fused heterocyclic systems like pyrimido[4,5-d]pyrimidines mdpi.comrsc.org. The 2,4-dihydroxy (uracil) portion of MFCD18316556 can be chemically modified, for instance, through chlorination using reagents like phosphorus oxychloride to yield a dichloropyrimidine derivative rsc.orggoogle.com. These chloro groups are then susceptible to nucleophilic substitution, allowing for the annulation of a new ring.

For example, a reaction sequence could involve the transformation of the dihydroxy groups into more reactive leaving groups. Subsequent reaction with a bifunctional nucleophile could lead to the formation of a new ring fused to the pyrimidine core. The synthesis of various fused pyrimidines, such as triazolo[4,3-a]pyrimidines and pyrido[2,3-d]pyrimidines, often proceeds from appropriately substituted pyrimidine precursors, highlighting the potential utility of this building block rsc.orgderpharmachemica.com.

The dual functionality of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid allows for its use in constructing elaborate molecular architectures. The benzoic acid group can undergo standard carboxylic acid transformations. It can be converted into an acid chloride, ester, or amide, enabling it to be linked to other molecular fragments through robust covalent bonds. This versatility is critical in multi-step syntheses where precise control over reactivity is required. For instance, the carboxylic acid could be coupled with an amine-containing fragment, while the pyrimidine ring is independently modified, allowing for a divergent synthetic strategy. Such approaches are fundamental in creating libraries of complex molecules for screening purposes nih.gov.

The table below outlines potential synthetic transformations where 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid could act as a key intermediate.

| Reaction Type | Reagents/Conditions | Potential Product/Application |

| Ring Annulation | 1. POCl₃, DMF (Vilsmeier-Haack) 2. Hydrazine or other binucleophiles | Synthesis of pyrimido-pyridazine or other fused systems rsc.orgderpharmachemica.comclockss.org |

| Amide Coupling | SOCl₂, then R₂NH or EDC/HOBt, R₂NH | Linkage to peptides, polymers, or other scaffolds |

| Esterification | R-OH, Acid catalyst (e.g., H₂SO₄) | Modification of solubility and electronic properties |

| Cross-Coupling | Conversion of OH to OTf, then Suzuki/Stille coupling | C-C bond formation to attach other aryl or alkyl groups |

Synthesis of Novel Pyrimidine-Fused Systems

Role in Ligand Design for Catalysis

The design of ligands that can selectively bind to metal ions is a central aspect of catalysis. The structure of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid contains multiple heteroatoms capable of coordinating with metal centers, making it an interesting candidate for ligand development researchgate.net.

The 2,4-dihydroxypyrimidine moiety is well-known for its ability to chelate metal ions. This structure, which exists in tautomeric equilibrium with the 2,4-pyrimidinedione (uracil) form, offers several potential coordination sites. The oxygen atoms of the carbonyl groups (at C2 and C4) and the nitrogen atoms (at N1 and N3) can act as Lewis bases, donating electron pairs to a metal cation uobaghdad.edu.iq. Research on similar 5,6-dihydroxypyrimidine structures has demonstrated that they can form stable complexes with metal ions like Mg²⁺, which is crucial for their inhibitory activity against viral polymerases by mimicking the binding of pyrophosphate mdpi.comacs.orgnih.govsemanticscholar.org. The chelation often involves the hydroxyl group at C4 and the carbonyl oxygen at C2, or similar arrangements that create a stable five- or six-membered ring with the metal ion nih.gov. This inherent chelating ability is a key feature for its potential use in catalysis or as a metal-sequestering agent.

Based on extensive studies of uracil (B121893) and its derivatives, the primary metal binding sites can be summarized as follows:

| Atom Position | Type of Interaction | Metal Ion Examples |

| O4 | Coordination Bond | Hg, Mn, Co, Cu, Zn, Cd nih.govnih.gov |

| N3 | Coordination Bond (after deprotonation) | Pt, Co, Ni, Cu, Zn uobaghdad.edu.iq |

| O2 | Coordination Bond | Fe, Co, Ni, Zn, Cd uobaghdad.edu.iqencyclopedia.pub |

| N1 | Coordination Bond (after deprotonation) | Mn, Co, Cu, Zn, Cd uobaghdad.edu.iqnih.gov |

| Carboxylate | Ionic/Coordination Bond | Various transition metals |

While there is no specific literature detailing the use of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid for chiral ligand synthesis, its structure provides a clear pathway for such development. The carboxylic acid functional group is an ideal anchor point for derivatization with a wide array of chiral auxiliaries, such as chiral amines or alcohols. By forming an amide or ester linkage with a readily available chiral molecule (e.g., (R)- or (S)-1-phenylethylamine), a chiral derivative of the parent compound can be synthesized. This new chiral molecule could then be explored as a ligand in asymmetric catalysis, where the stereochemical environment created by the ligand influences the chirality of the reaction product. This is a common and effective strategy for creating novel chiral ligands for a range of metal-catalyzed asymmetric transformations.

Chelation Properties and Metal Binding

Precursor for Functional Materials

The development of new functional materials, such as organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs), often relies on rigid, aromatic, and highly functionalized organic building blocks acs.org. The compound 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid possesses the requisite characteristics to be a valuable precursor in this field.

The rigid aromatic structure, composed of two directly linked rings, provides thermal stability and defined geometry. The benzoic acid group is a classic linker used in the synthesis of MOFs, where it coordinates with metal ions or clusters to form extended, porous networks. The pyrimidine core, with its hydrogen bonding capabilities (N-H donors and C=O acceptors) and potential electronic properties, could impart specific functions to the resulting material, such as selective gas sorption or luminescence. Similarly, heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles are used as electron-transporting materials in OLEDs, suggesting that pyrimidine-based structures could also be investigated for such optoelectronic applications acs.org.

Self-Assembly Studies

The dihydroxypyrimidine ring in 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid is analogous to uracil, a nucleobase renowned for its ability to form specific hydrogen-bonded pairs. This suggests that the compound could be a valuable tecton in crystal engineering and supramolecular chemistry.

Hydrogen-Bonded Networks: The two hydroxyl groups and the two nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors. This allows for the formation of robust and predictable hydrogen-bonded networks. Studies on similar molecules, such as 5-phenyluracil (B95959) derivatives and other 5-aryl-2,4-dihydroxypyrimidines, have demonstrated their capacity to form one-, two-, and three-dimensional supramolecular architectures through various hydrogen bonding motifs. researchgate.netrsc.org For instance, the reversed Watson-Crick type hydrogen-bond pair is a common feature in the self-assembly of uracil-containing compounds. rsc.org It is conceivable that 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid could form similar self-assembled structures, potentially leading to materials with interesting properties, such as porous solids or liquid crystals.

Metal-Organic Frameworks (MOFs): The carboxylic acid function, in conjunction with the nitrogen atoms of the pyrimidine ring, makes this molecule a suitable ligand for the construction of metal-organic frameworks. A related compound, 4-(pyrimidin-5-yl)benzoic acid, has been successfully used to synthesize a three-dimensional MOF with copper ions. acs.org In this structure, both the pyrimidine and the carboxylate groups coordinate to the metal centers, creating a porous framework capable of iodine uptake and release. acs.org Given the additional hydroxyl groups, 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid could offer even more coordination modes, potentially leading to MOFs with novel topologies and functionalities. Research on zinc-based MOFs containing benzoic acid derivatives has also highlighted their potential as low-toxicity carriers for drug delivery. nih.gov

A structurally related compound, 2,4-dihydroxypyrimidine-5-carboxylic acid, has been shown to form a complex with copper, showcasing the coordinating ability of this pyrimidine derivative in the presence of a metal ion. researchgate.net

Incorporation into Polymer Backbones

The presence of a carboxylic acid group allows for the incorporation of 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid into polymer chains via standard polycondensation reactions. This would result in polymers with pendant dihydroxypyrimidine groups, which could impart unique properties to the material.

Functional Polyesters and Polyamides: The carboxylic acid can react with diols or diamines to form polyesters or polyamides, respectively. The synthesis of aromatic polyesters and polyamides containing various functional moieties is a well-established field. orientjchem.orgmdpi.comresearchgate.net By incorporating 4-(2,4-dihydroxypyrimidin-5-yl)benzoic acid, it would be possible to create polymers with side chains capable of specific molecular recognition through hydrogen bonding.

The synthesis of polyamides containing pendant groups is a known strategy to modify polymer properties. orientjchem.org For example, polyamides with naphthalene (B1677914) and di-arylamine pendants have been synthesized and characterized for their semiconductor properties. orientjchem.org Similarly, the introduction of the dihydroxypyrimidine moiety could lead to polymers with applications in areas such as information storage, self-healing materials, or as matrices for controlled release systems. The hydrogen-bonding capabilities of the pyrimidine units could lead to the formation of physical crosslinks, enhancing the mechanical properties and thermal stability of the resulting polymers.

The table below summarizes the potential interactions and resulting structures based on the functional groups present in 4-(2,4-Dihydroxypyrimidin-5-yl)benzoic acid.

| Functional Group | Potential Interaction | Resulting Structure/Application |

| 2,4-Dihydroxypyrimidine | Hydrogen Bonding (Self-Assembly) | Supramolecular networks, Liquid crystals |

| 2,4-Dihydroxypyrimidine & Carboxylic Acid | Coordination with Metal Ions | Metal-Organic Frameworks (MOFs) |

| Carboxylic Acid | Polycondensation with Diols | Functional Polyesters |

| Carboxylic Acid | Polycondensation with Diamines | Functional Polyamides |

Advanced Characterization Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Dynamics

High-Resolution 1H, 13C, and 2D NMR Studies

While detailed experimental spectra for 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) are not widely published in peer-reviewed literature, chemical vendor information confirms that the 1H-NMR data is consistent with its proposed structure. The molecule features a single aromatic proton on the pyrimidine (B1678525) ring, which would be expected to appear as a singlet in the 1H NMR spectrum.

For the carbon skeleton, a 13C NMR spectrum has been recorded, though specific chemical shift values are not publicly cataloged. nih.gov Based on the structure, five distinct carbon signals would be anticipated: three for the pyrimidine ring carbons and one each for the trifluoromethyl carbon and the carbon atom attached to it. The chemical shifts would be significantly influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. Two-dimensional (2D) NMR studies, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule, however, such studies have not been publicly reported.

Solid-State NMR for Polymorphism and Crystal Structures

There is currently no publicly available research detailing the use of solid-state NMR (ssNMR) for the analysis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. However, ssNMR is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly valuable for identifying and characterizing different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. For related pyrimidine derivatives, solid-state 13C CPMAS NMR has been effectively used to characterize their structures. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and structural fragments of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise elemental composition of a molecule by measuring its mass with very high accuracy. The calculated monoisotopic mass of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (C₅HCl₂F₃N₂) is 215.94688 Da. nih.govuni.lu This value is a critical parameter for confirming the identity of the compound in complex mixtures and for verifying the outcome of a chemical synthesis. While specific experimental HRMS reports for this compound are not available in the literature, this theoretical value serves as a benchmark for such analyses.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. This technique provides detailed structural information by breaking the molecule apart and analyzing the resulting fragments. For 2,4-dichloro-6-(trifluoromethyl)pyrimidine, while experimental tandem mass spectrometry data is not published, computational predictions of its behavior have been made. uni.lu These predictions can help guide the interpretation of future experimental results. Studies on other halogenated pyrimidines demonstrate that fragmentation patterns can be characteristic and useful for structural confirmation. nih.govru.nl

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of 2,4-dichloro-6-(trifluoromethyl)pyrimidine

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 216.95416 | 131.1 |

| [M+Na]⁺ | 238.93610 | 143.5 |

| [M-H]⁻ | 214.93960 | 128.1 |

| [M+NH₄]⁺ | 233.98070 | 148.6 |

| [M+K]⁺ | 254.91004 | 138.2 |

| [M]⁺ | 215.94633 | 130.0 |

| Data sourced from computational predictions. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. Currently, there are no published crystal structures for 2,4-dichloro-6-(trifluoromethyl)pyrimidine in the Cambridge Structural Database or other publicly accessible resources. The determination of its crystal structure would provide invaluable insight into its solid-state conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that affords precise information about the internal lattice of a crystalline solid, including unit cell dimensions and the exact positions of atoms. sigmaaldrich.com This allows for the unambiguous determination of a molecule's three-dimensional structure, bond lengths, and bond angles. nih.gov For a compound to be analyzed by SC-XRD, it must be possible to grow a suitable single crystal. sielc.com The crystal is exposed to X-rays, which are diffracted by the highly ordered and symmetrical arrangement of atoms. nih.gov The analysis of the positions and intensities of the resulting diffraction pattern allows for the calculation of the atomic coordinates. nih.gov

The most common polymorph of acetylsalicylic acid, Form I, has been extensively studied. Its crystal structure was redetermined at room temperature, providing detailed structural parameters. jst.go.jp The structure reveals that the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.

| Parameter | Value (Form I) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.420 Å |

| b | 13.013 Å |

| c | 17.803 Å |

| α, γ | 90° |

| β | 95.5° |

| Volume | 1781.2 ų |

| Z (molecules/unit cell) | 8 |

Data compiled from crystallographic studies. nih.govosti.gov

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique for the identification of crystalline phases. nih.gov Unlike SC-XRD, which requires a single crystal, PXRD is performed on a polycrystalline powder. jocpr.com The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. jocpr.comresearchgate.net It is widely used for quality control, polymorph screening, and determining the bulk purity of a material. nih.govresearchgate.net

The PXRD pattern of acetylsalicylic acid (Form I) shows several characteristic peaks at specific 2θ angles. The appearance of new or shifted peaks can indicate the formation of a new crystalline phase or the presence of impurities. core.ac.uk

| Position (°2θ) | d-spacing (Å) |

| 15.49 | 5.72 |

| 18.07 | 4.91 |

This table presents prominent peaks from a PXRD pattern of acetylsalicylic acid collected using Cu Kα radiation, which align with standard JCPDS data (Card No. 50-78-2). jocpr.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. rjptonline.org These techniques provide complementary information about molecular structure, bonding, and functional groups. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. rjptonline.org Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the energy difference between the incident and scattered photons corresponds to the molecule's vibrational frequencies. researchgate.net

For acetylsalicylic acid, IR and Raman spectra clearly show characteristic bands corresponding to its functional groups. The carbonyl (C=O) stretches of the carboxylic acid and the ester group are particularly prominent and distinguishable. spectroscopyonline.com The aromatic ring vibrations also provide a characteristic signature. jocpr.com

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3100-2800 (broad) | 3092, 2992, 2941 | Stretching |

| Aromatic C-H | 3080 | 3077, 3023 | Stretching |

| Ester C=O | 1753 | 1753 | Stretching |

| Carboxylic Acid C=O | 1689 | - | Stretching |

| Aromatic C=C | 1629, 1454, 1412 | 1608, 1631 | Ring Stretching |

| Carboxylic Acid C-O | 1306, 1219 | 1293, 1223 | Stretching |

| Ester C-O | 1092, 1011 | 1014 | Stretching |

Data compiled from multiple spectroscopic studies. jocpr.comspectroscopyonline.comsphinxsai.comodinity.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. waters.com The technique is particularly useful for quantitative analysis and for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.net The wavelength of maximum absorbance (λmax) is a key characteristic.

The UV spectrum of acetylsalicylic acid is characterized by absorption bands arising from the electronic transitions within the benzene (B151609) ring and carbonyl groups. The position of the λmax can be influenced by the solvent used. tandfonline.com

| Solvent | λmax (nm) |

| Methanol | 235, 270 |

| 50/50 (v/v) Water-Ethanol | 276 |

| Acetonitrile/Water/Formic Acid | 237 |

Data compiled from various spectrophotometric and chromatographic analyses. sielc.comrjptonline.orgtandfonline.comsciencescholar.us

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic techniques are essential for separating components in a mixture, assessing purity, and quantifying analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical products. bepls.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. ijrpc.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of acetylsalicylic acid and its related substances. rjptonline.org Detection is often performed using a UV detector set at a wavelength where the analyte absorbs strongly. sigmaaldrich.com

Numerous HPLC methods have been developed for the quantification of acetylsalicylic acid. The retention time is a key parameter for identification under specific chromatographic conditions.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | Ascentis Express OH5 (10 cm x 3.0 mm, 2.7 µm) |

| Mobile Phase | Water (0.1% H₃PO₄, pH 3.0) : Acetonitrile (45:55) | 2 mM Ammonium Acetate in Water : Acetonitrile (10:90) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection (UV) | 237 nm | 235 nm |

| Retention Time | 4.01 min | Not specified |

Data from validated HPLC methods for acetylsalicylic acid analysis. sigmaaldrich.comrjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. chegg.com GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like acetylsalicylic acid, a derivatization step is typically required to increase their volatility. nih.gov Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization method. sigmaaldrich.com

After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for definitive identification by comparison with spectral libraries. nih.gov

For acetylsalicylic acid, derivatization with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) allows for its analysis by GC-MS. researchgate.net The mass spectrum of the silylated derivative shows characteristic fragment ions.

| Compound | Derivatization | Key Mass Spectral Peaks (m/z) |

| Acetylsalicylic Acid | Silylation (e.g., with BSTFA) | 180 (Molecular Ion), 138, 120, 92 |

Data sourced from the PubChem database and derivatization studies. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Untapped Synthetic Potential and Novel Methodologies

The synthesis of complex molecules is an ever-evolving field, with a continuous drive towards more efficient, sustainable, and versatile methods. nih.gov For a compound like MFCD18316556, its full synthetic potential remains to be unlocked. Future research could focus on developing novel synthetic methodologies that offer significant advantages over conventional approaches.

One promising avenue is the application of continuous-flow processing . uconn.edu This technique allows for the safe and efficient use of hazardous reagents and reaction conditions, potentially enabling new transformations that are difficult to achieve in batch synthesis. uconn.edu For instance, reactions involving toxic gases or highly exothermic processes could be explored to construct the core scaffold of MFCD18316556 or its derivatives. The development of such methods would not only improve the synthesis but also enhance its scalability. mdpi.com

Furthermore, the exploration of green chemistry principles in the synthesis of MFCD18316556 analogs is a critical future direction. nih.gov This includes the use of solvent-free reaction conditions, biocatalysis, and energy-efficient methods like microwave or photochemical activation. nih.govmdpi.com The development of environmentally benign synthetic routes is a central challenge for modern chemists. nih.govscirp.org

Table 1: Hypothetical Comparison of Synthetic Methodologies for an MFCD18316556 Analog

| Methodology | Key Advantages | Potential Challenges |

| Conventional Batch Synthesis | Well-established procedures | Use of hazardous reagents, limited scalability |

| Continuous-Flow Processing | Enhanced safety, improved scalability, precise control | Initial setup costs, potential for clogging |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Non-uniform heating, scalability limitations |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability, substrate scope limitations |

Exploration of New Reactivity Modes and Mechanistic Discoveries

The unique structural motifs of a compound like MFCD18316556 could give rise to new and unexpected reactivity. A deep dive into its chemical behavior could lead to significant mechanistic discoveries. Future research should aim to explore these uncharted reactivity modes.

For example, the presence of specific functional groups might allow for novel cycloaddition reactions or C-H activation pathways that have not been previously observed. Investigating the compound's reactivity with a wide range of reagents and under various conditions could reveal these hidden potentials.

Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be crucial to understanding the underlying principles of any newly discovered reactions. These insights are not only of fundamental scientific interest but can also guide the development of more efficient and selective synthetic methods.

Integration into Advanced Material Science Applications

The properties of organic molecules can be harnessed to create advanced materials with novel functionalities. uni-graz.atresearchopenworld.com The integration of MFCD18316556 or its derivatives into material science is a promising area for future research. aspbs.com Depending on its intrinsic properties, it could be a valuable building block for a variety of materials.

For instance, if the compound exhibits interesting photophysical or electronic properties, it could be incorporated into organic light-emitting diodes (OLEDs) , photovoltaics , or sensors . researchopenworld.com Its structural framework could also be modified to create porous organic polymers for applications in gas storage or catalysis. The field of advanced materials is highly interdisciplinary, drawing on expertise from chemistry, physics, and engineering. uni-graz.atresearchopenworld.com

The development of new materials often relies on pioneering the discovery of advanced materials through research techniques underpinned by computer simulations and robotics. liverpool.ac.uk

Table 2: Potential Material Science Applications for MFCD18316556-Based Materials

| Application Area | Desired Properties of MFCD18316556 Derivative | Potential Impact |

| Organic Electronics | High charge carrier mobility, suitable energy levels | Development of more efficient and flexible electronic devices |

| Sensors | Specific binding sites, observable response to analytes | Creation of highly sensitive and selective chemical sensors |

| Porous Materials | High surface area, tunable pore size | Applications in gas separation, storage, and catalysis |

| Biomaterials | Biocompatibility, specific biological interactions | Use in drug delivery, tissue engineering, and medical diagnostics |

Computational Chemistry in Predictive Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the simulation of chemical reactions. mtu.eduwikipedia.org In the context of MFCD18316556, computational methods can play a pivotal role in its future development. pnnl.gov

Quantum mechanics and density functional theory (DFT) calculations can be used to predict the compound's geometric and electronic structure, spectroscopic properties, and reactivity. wikipedia.org This information can guide experimental efforts and provide insights into the mechanisms of its reactions.

Furthermore, computational screening of virtual libraries of MFCD18316556 analogs can accelerate the discovery of new compounds with desired properties. nih.gov By predicting properties such as binding affinity to a biological target or electronic properties for material applications, computational chemistry can help to prioritize synthetic targets and reduce the time and cost of research and development. ucdavis.edu The integration of machine learning and artificial intelligence is expected to further enhance the predictive power of computational chemistry. mtu.edu

Cross-Disciplinary Research Opportunities in Pure and Applied Chemistry

The most significant scientific breakthroughs often occur at the interface of different disciplines. nih.gov The study of MFCD18316556 and its analogs offers numerous opportunities for cross-disciplinary research, bridging the gap between pure and applied chemistry. interfacegroup.chresearchgate.net

Collaboration with biologists and pharmacologists could lead to the discovery of new therapeutic agents, while partnerships with material scientists and engineers could result in the development of novel high-performance materials. culko.innih.gov Exploring uncharted territories at the boundaries of established scientific fields is where the most important scientific challenges and progress often occur. nih.gov

Such collaborations are essential for translating fundamental chemical discoveries into real-world applications that address societal needs. culko.in Establishing centers of excellence for cross-disciplinary research can provide the necessary infrastructure and environment for these collaborations to flourish. culko.in

Q & A

Q. What strategies mitigate bias in interpreting MFCD18316556’s environmental impact assessments?

- Methodological Answer : Adopt double-blind data analysis, where researchers are unaware of sample origins during initial interpretation. Use consensus scoring for qualitative data and triangulate findings with independent assays (e.g., ecotoxicity tests vs. computational QSAR models) .

Data Presentation & Peer Review

Q. Q. How should researchers structure a manuscript on MFCD18316556 to meet journal standards (e.g., Chromatography)?

- Methodological Answer :

- Abstract : Explicitly state novelty (e.g., "first evidence of MFCD18316556’s enantioselective catalysis").

- Results : Use ANOVA tables with post-hoc Tukey tests for group comparisons. Include high-resolution spectra in supplementary materials.

- Discussion : Contrast findings with prior work (e.g., "Contrary to Smith et al. (2023), our data suggest...") and propose follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.